Technical Profile: N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine
Technical Profile: N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine
Executive Summary & Scaffold Utility
N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine represents a high-value "privileged scaffold" in medicinal chemistry. Structurally, it consists of a 6-methyl-substituted benzimidazole core functionalized at the C2 position with a secondary methylamine side chain.
This molecular architecture is critical in drug discovery for three primary reasons:
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Kinase Inhibition: The benzimidazole core mimics the purine ring of ATP, allowing it to anchor into the hinge region of kinase domains (e.g., FLT3, EGFR).
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RSV Fusion Inhibition: Derivatives of 2-aminomethyl-benzimidazoles are established pharmacophores in Respiratory Syncytial Virus (RSV) fusion inhibitors, disrupting the viral F-protein.
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Physicochemical Tunability: The secondary amine (pKa ~8.9) provides a solubilizing handle and a protonatable center for ionic interactions with aspartate/glutamate residues in target proteins.
Physicochemical Properties
The following data represents a consensus of experimental and high-confidence predicted values for the free base form.
| Property | Value | Technical Context |
| Molecular Formula | C | -- |
| Molecular Weight | 175.23 g/mol | Fragment-like (Rule of 3 compliant) |
| pKa (Basic N) | 8.92 ± 0.10 | Secondary amine; protonated at physiological pH. |
| pKa (Acidic NH) | ~12.5 | Benzimidazole N1-H; deprotonates only in strong base. |
| LogP | 1.13 ± 0.2 | Moderate lipophilicity; good membrane permeability. |
| PSA (Polar Surface Area) | ~40 Ų | Excellent range for CNS and oral bioavailability. |
| H-Bond Donors | 2 | (Benzimidazole NH, Amine NH) |
| H-Bond Acceptors | 2 | (Benzimidazole N3, Amine N) |
| Tautomerism | 5-Me vs. 6-Me | In solution, the 1H-tautomer equilibrates; 5-methyl and 6-methyl forms are chemically equivalent unless N1 is alkylated. |
Synthetic Methodology
This section details a robust, self-validating protocol for synthesizing the target molecule. The method utilizes a Phillips Condensation variant followed by nucleophilic substitution, prioritizing yield and purity.
Reaction Scheme Visualization
Detailed Protocol
Step 1: Cyclocondensation to 2-(Chloromethyl)-6-methylbenzimidazole
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Rationale: Direct condensation with chloroacetic acid is more atom-efficient than using glycolic acid followed by chlorination.
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Reagents: 4-methyl-1,2-phenylenediamine (1.0 eq), Chloroacetic acid (1.5 eq), 4N HCl.
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Procedure:
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Dissolve 4-methyl-1,2-phenylenediamine (12.2 g, 0.1 mol) in 100 mL of 4N HCl.
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Add chloroacetic acid (14.2 g, 0.15 mol).
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Reflux the mixture for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).
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Critical Step: Cool to 0°C. Neutralize carefully with saturated NaHCO₃ to pH 7–8. The chloromethyl intermediate is reactive; avoid excess heat during neutralization to prevent hydrolysis.
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Filter the precipitate, wash with cold water, and dry under vacuum.
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Validation: 1H NMR should show a singlet at ~4.8 ppm (CH₂Cl).
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Step 2: Nucleophilic Substitution (Amination)
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Rationale: Using excess methylamine suppresses the formation of the tertiary amine dimer (bis-alkylation).
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Reagents: Intermediate from Step 1, Methylamine (40% aq. solution), Ethanol.[1]
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Procedure:
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Dissolve the chloromethyl intermediate (0.05 mol) in 50 mL ethanol.
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Add Methylamine (40% aq., 0.25 mol, 5 eq) dropwise at 0°C.
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Allow to warm to room temperature, then heat to 60°C for 2 hours in a sealed pressure vessel (to retain methylamine).
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Concentrate solvent in vacuo.
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Purification: Dissolve residue in 1N HCl, wash with ether (removes non-basic impurities), then basify aqueous layer with NaOH pellets to pH >12. Extract with DCM (3x).
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Dry over Na₂SO₄ and evaporate. Recrystallize from Ethanol/Ether.
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Biological Mechanism & Applications
The target molecule acts as a versatile pharmacophore.[2][3][4][5] Below is the mechanistic logic for its two primary therapeutic applications.
A. Kinase Inhibitor Binding Mode
In tyrosine kinase inhibitors (TKIs), the benzimidazole core functions as the "hinge binder."
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Mechanism: The N3 nitrogen (acceptor) and NH (donor) at position 1 form a bidentate hydrogen bond network with the kinase hinge region backbone (e.g., Met residue in EGFR).
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Role of Side Chain: The 2-methylaminomethyl group extends into the ribose-binding pocket or solvent front, where the protonated amine forms a salt bridge with a conserved Aspartate (e.g., Asp855 in FLT3).
B. RSV Fusion Inhibition
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Target: Viral F-protein (Fusion protein).
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Mechanism: Benzimidazoles bind to the central cavity of the F-protein trimer, preventing the conformational change required for viral entry. The 2-aminomethyl substituent is critical for potency, often interacting with electronegative pockets within the protein core.
Mechanistic Pathway Diagram
[2][6][7][8][9][10]
Analytical Characterization Standards
To ensure scientific integrity, synthesized batches must meet these criteria:
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1H NMR (DMSO-d6, 400 MHz):
- 2.35 (s, 3H, N-Me)
- 2.42 (s, 3H, Ar-Me)
- 3.95 (s, 2H, CH2-N)
- 7.0-7.5 (m, 3H, Ar-H)
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Mass Spectrometry (ESI+):
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[M+H]+ calculated: 176.11; observed: 176.1 ± 0.1.
-
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HPLC Purity: >98% (Column: C18, Mobile Phase: ACN/Water + 0.1% TFA).
References
-
BenchChem. (2025).[4] Biological Activity of 2-Methylbenzimidazole Derivatives: A Technical Guide. Retrieved from
-
ChemicalBook. (2023). N-METHYL-N-[(1-METHYL-1H-BENZIMIDAZOL-2-YL)METHYL]AMINE Properties and Data. Retrieved from
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PubChem. (2021).[6][7] Compound Summary: (1-methylbenzimidazol-2-yl)methanamine.[6][8][9] National Library of Medicine. Retrieved from
-
Al-Sultan, S. Q., et al. (2024).[10] Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. Chemical Review and Letters. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-(Aminomethyl)benzimidazole dihydrochloride Product Sheet. Retrieved from
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- 1. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. (1-Methyl-1h-benzimidazol-2-yl)methylamine | C9H11N3 | CID 800907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(氨甲基)苯并咪唑 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
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